9-Fold Improvement in Histamine H3 Receptor Binding Affinity vs. ABT-239
In a direct head-to-head comparison within a benzofuran series, a derivative containing the 5-(aminomethyl)benzofuran core (compound 7h) demonstrated a human histamine H3 receptor Ki of 0.05 nM. This represents a 9-fold improvement in potency over ABT-239 (Ki 0.45 nM), a previously reported benzofuran-based H3 antagonist [1]. The 5-(aminomethyl) substitution is critical for achieving subnanomolar affinity.
| Evidence Dimension | Histamine H3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.05 nM (compound 7h, containing 5-(aminomethyl)benzofuran core) |
| Comparator Or Baseline | ABT-239: 0.45 nM |
| Quantified Difference | 9-fold improvement |
| Conditions | Human H3 receptor binding assay (in vitro) |
Why This Matters
This ~9-fold potency gain directly impacts the effective concentration required for target engagement, potentially translating to lower doses and improved therapeutic windows in H3 receptor-related research programs.
- [1] Sun, M., Zhao, C., Gfesser, G. A., Thiffault, C., Miller, T. R., Marsh, K., ... & Cowart, M. (2005). Synthesis and SAR of 5-amino- and 5-(aminomethyl)benzofuran histamine H3 receptor antagonists with improved potency. Journal of Medicinal Chemistry, 48(20), 6482-6490. View Source
